molecular formula C10H11NO B15311279 1-Ethoxy-3-(isocyanomethyl)benzene CAS No. 602261-88-1

1-Ethoxy-3-(isocyanomethyl)benzene

Cat. No.: B15311279
CAS No.: 602261-88-1
M. Wt: 161.20 g/mol
InChI Key: XMQDWBFYDVOPIN-UHFFFAOYSA-N
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Description

1-Ethoxy-3-(isocyanomethyl)benzene is an organic compound with the molecular formula C10H11NO It is a derivative of benzene, featuring an ethoxy group and an isocyanomethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxy-3-(isocyanomethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 3-(bromomethyl)anisole with sodium ethoxide, followed by the introduction of an isocyanide group. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-3-(isocyanomethyl)benzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles to form substituted products.

    Oxidation and Reduction: It can undergo oxidation to form corresponding carbonyl compounds or reduction to form amines.

    Nucleophilic Substitution: The isocyanomethyl group can be targeted in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2, Cl2) and Lewis acids (e.g., AlCl3, FeCl3).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst are employed.

Major Products:

    Substituted Benzene Derivatives: Depending on the electrophile used, various substituted benzene derivatives can be formed.

    Carbonyl Compounds: Oxidation reactions yield aldehydes or ketones.

    Amines: Reduction reactions produce amines.

Scientific Research Applications

1-Ethoxy-3-(isocyanomethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-ethoxy-3-(isocyanomethyl)benzene involves its interaction with various molecular targets. The isocyanomethyl group can act as a nucleophile or electrophile, depending on the reaction conditions. This allows the compound to participate in a wide range of chemical reactions, influencing biological pathways and chemical processes.

Comparison with Similar Compounds

    Benzyl Isocyanide: Similar in structure but lacks the ethoxy group.

    1,3-Bis(isocyanatomethyl)benzene: Contains two isocyanomethyl groups instead of one.

    Ethoxybenzene: Lacks the isocyanomethyl group.

Uniqueness: 1-Ethoxy-3-(isocyanomethyl)benzene is unique due to the presence of both an ethoxy group and an isocyanomethyl group on the benzene ring. This combination imparts distinct chemical properties, making it versatile in various applications.

Properties

CAS No.

602261-88-1

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

1-ethoxy-3-(isocyanomethyl)benzene

InChI

InChI=1S/C10H11NO/c1-3-12-10-6-4-5-9(7-10)8-11-2/h4-7H,3,8H2,1H3

InChI Key

XMQDWBFYDVOPIN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C[N+]#[C-]

Origin of Product

United States

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